![molecular formula C13H16ClN3O B12173341 1-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-ethylurea](/img/structure/B12173341.png)
1-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-ethylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-ethylurea is a synthetic compound that belongs to the indole derivative family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a 5-chloroindole moiety, which is a significant structural component in various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-ethylurea typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Chlorination: The indole core is then chlorinated at the 5-position using reagents like N-chlorosuccinimide (NCS) in the presence of a catalyst.
Alkylation: The chlorinated indole is alkylated with an appropriate alkyl halide to introduce the ethyl group at the 2-position.
Urea Formation: Finally, the alkylated indole is reacted with ethyl isocyanate to form the urea derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-ethylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Scientific Research Applications
1-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-ethylurea has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-ethylurea involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
1-[2-(5-bromo-1H-indol-3-yl)ethyl]-3-ethylurea: Similar structure with a bromo group instead of a chloro group.
1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-ethylurea: Similar structure with a fluoro group instead of a chloro group.
Uniqueness
1-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-ethylurea is unique due to its specific chloro substitution, which can influence its biological activity and chemical reactivity compared to other halogenated derivatives .
Biological Activity
1-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-ethylurea is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and cytotoxic properties based on diverse research findings.
Chemical Structure
The structure of this compound can be represented as follows:
This indicates the presence of an indole moiety, which is known for various biological activities.
Antibacterial Activity
Recent studies have shown that compounds with similar structures exhibit significant antibacterial effects. For instance, derivatives of indole have been noted for their ability to inhibit strains of Staphylococcus aureus, including Methicillin-resistant Staphylococcus aureus (MRSA).
Minimum Inhibitory Concentration (MIC)
The MIC values for related compounds indicate their effectiveness against bacterial strains:
Compound | Bacterial Strain | MIC (µg/mL) |
---|---|---|
This compound | S. aureus ATCC 25923 | TBD |
This compound | MRSA ATCC 43300 | TBD |
Note: Specific MIC values for this compound were not available in the literature reviewed.
Antifungal Activity
The compound's antifungal properties have also been explored. Similar indole derivatives have demonstrated activity against Candida albicans, a common fungal pathogen.
Minimum Fungicidal Concentration (MFC)
Compound | Fungal Strain | MFC (µg/mL) |
---|---|---|
This compound | C. albicans ATCC 10231 | TBD |
Cytotoxic Activity
Cytotoxicity studies are crucial for assessing the safety and therapeutic potential of new compounds. Indole derivatives have shown varying degrees of cytotoxicity against different cancer cell lines.
IC50 Values
The IC50 values indicate the concentration required to inhibit cell growth by 50%. Here are findings from related studies:
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | A549 (Lung Cancer) | TBD |
This compound | HeLa (Cervical Cancer) | TBD |
The mechanism by which this compound exerts its biological effects may involve interaction with specific molecular targets in bacteria and cancer cells. Indole derivatives often act by inhibiting key enzymes or disrupting cellular processes critical for microbial survival or tumor growth.
Case Studies
Several studies have investigated the biological activity of indole derivatives, providing insights into their potential therapeutic applications:
- Antibacterial Efficacy : A study demonstrated that indole-based compounds exhibited potent antibacterial activity against various strains, including MRSA, highlighting their potential as alternatives to conventional antibiotics.
- Antifungal Properties : Research indicated that certain indole derivatives effectively inhibited the growth of Candida species, suggesting a role in treating fungal infections.
- Cytotoxicity Against Cancer Cells : Investigations into the cytotoxic effects of similar compounds revealed significant antiproliferative activity against multiple cancer cell lines, indicating their potential as anticancer agents.
Properties
Molecular Formula |
C13H16ClN3O |
---|---|
Molecular Weight |
265.74 g/mol |
IUPAC Name |
1-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-ethylurea |
InChI |
InChI=1S/C13H16ClN3O/c1-2-15-13(18)16-6-5-9-8-17-12-4-3-10(14)7-11(9)12/h3-4,7-8,17H,2,5-6H2,1H3,(H2,15,16,18) |
InChI Key |
FCXALUBHQLDVNP-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)NCCC1=CNC2=C1C=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.